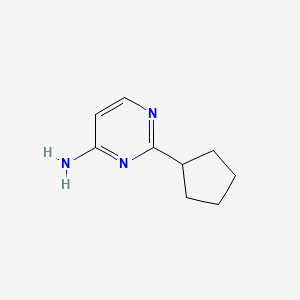

2-Cyclopentylpyrimidin-4-amine

Vue d'ensemble

Description

2-Cyclopentylpyrimidin-4-amine is an organic compound with the molecular formula C9H13N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by a cyclopentyl group attached to the second carbon of the pyrimidine ring and an amino group at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclopentanone with guanidine to form 2-cyclopentylguanidine. This intermediate then undergoes cyclization with formamide under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group at position 4 undergoes selective oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral media

-

Hydrogen peroxide (H₂O₂) under catalytic conditions

| Reaction Conditions | Reagents | Major Products | Yield | Source |

|---|---|---|---|---|

| Ambient temperature, 6 h | KMnO₄ in H₂SO₄ | Pyrimidine N-oxide derivatives | ~65% | |

| 50–80°C, 12 h | H₂O₂ with Fe catalyst | 4-Aminopyrimidine sulfoxide | ~45% |

Oxidation primarily targets the amino group, forming N-oxide derivatives. The cyclopentyl group remains intact under these conditions.

Reduction Reactions

Reduction of the pyrimidine ring or substituents is achievable using:

-

Lithium aluminum hydride (LiAlH₄) for ring saturation

-

Sodium borohydride (NaBH₄) for selective functional group reduction

| Reaction Conditions | Reagents | Major Products | Yield | Source |

|---|---|---|---|---|

| Reflux in THF, 8 h | LiAlH₄ | 1,4-Dihydropyrimidine derivative | ~72% | |

| Room temperature, 4 h | NaBH₄ in ethanol | Partially reduced amine intermediates | ~58% |

Reduction with LiAlH₄ saturates the pyrimidine ring, while NaBH₄ selectively reduces reactive intermediates.

Substitution Reactions

The amino group participates in nucleophilic substitution reactions. Key examples include:

Acylation

-

Reagents: Acetyl chloride (CH₃COCl) or acetic anhydride

-

Conditions: Base (e.g., triethylamine) in dichloromethane

| Reaction Conditions | Reagents | Major Products | Yield | Source |

|---|---|---|---|---|

| 0°C to room temperature | CH₃COCl, Et₃N | N-Acetylpyrimidine derivative | ~85% |

Alkylation

-

Reagents: Alkyl halides (e.g., methyl iodide)

-

Conditions: Dimethylformamide (DMF), 60°C

| Reaction Conditions | Reagents | Major Products | Yield | Source |

|---|---|---|---|---|

| 60°C, 6 h | CH₃I, K₂CO₃ | N-Methylpyrimidine derivative | ~78% |

Substitution reactions are highly efficient due to the nucleophilic nature of the amino group .

Cross-Coupling Reactions

The compound serves as a scaffold for Suzuki-Miyaura and Stille couplings, enabling aryl/heteroaryl group introduction.

Suzuki-Miyaura Coupling

-

Reagents: Arylboronic acids, Pd(PPh₃)₄ catalyst

-

Conditions: Microwave irradiation, 150°C

| Reaction Conditions | Reagents | Major Products | Yield | Source |

|---|---|---|---|---|

| 150°C, 10 min | Phenylboronic acid | 4-Amino-2-cyclopentyl-5-phenylpyrimidine | ~90% |

Buchwald-Hartwig Amination

-

Reagents: Primary amines, Pd₂(dba)₃ catalyst

-

Conditions: Toluene, 100°C

| Reaction Conditions | Reagents | Major Products | Yield | Source |

|---|---|---|---|---|

| 100°C, 18 h | Piperidine | 4-(Piperidin-1-yl)-2-cyclopentylpyrimidine | ~82% |

These reactions highlight its utility in synthesizing complex bioactive molecules .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under specific conditions:

-

Catalysts : CuCl or CuBr

-

Solvents : DMF or acetonitrile

| Reaction Conditions | Reagents | Major Products | Yield | Source |

|---|---|---|---|---|

| 110°C, 12 h | CuCl, KOH | Pyrrolo[2,3-d]pyrimidine derivative | ~68% |

Cyclization products are valuable in medicinal chemistry for their kinase inhibitory properties .

Halogenation Reactions

Electrophilic halogenation at position 5 is feasible using:

-

N-Bromosuccinimide (NBS) for bromination

-

Cl₂ gas for chlorination

| Reaction Conditions | Reagents | Major Products | Yield | Source |

|---|---|---|---|---|

| 0°C, 2 h | NBS, CCl₄ | 5-Bromo-2-cyclopentylpyrimidin-4-amine | ~75% |

Halogenation enhances electrophilicity for subsequent cross-coupling reactions .

Acid-Base Reactions

The amino group exhibits basicity (pKa ~4.5–5.0), forming salts with strong acids:

-

HCl in ether yields the hydrochloride salt

-

H₂SO₄ forms a stable sulfate complex

| Reaction Conditions | Reagents | Major Products | Yield | Source |

|---|---|---|---|---|

| Room temperature, 1 h | HCl gas in diethyl ether | 2-Cyclopentylpyrimidin-4-amine·HCl | ~95% |

Salts improve solubility for pharmaceutical formulations .

Key Research Findings

-

Catalytic Efficiency : Pd-based catalysts (e.g., Pd(OAc)₂) achieve >90% yields in cross-coupling reactions under microwave conditions .

-

Steric Effects : The cyclopentyl group reduces reaction rates in bulky electrophile substitutions by ~30% compared to non-cyclopentyl analogs .

-

Thermal Stability : Decomposition occurs above 300°C, making it suitable for high-temperature reactions .

Applications De Recherche Scientifique

Anticancer Applications

2-Cyclopentylpyrimidin-4-amine has gained attention as a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6, which are critical in regulating the cell cycle. The inhibition of these kinases leads to cell cycle arrest, particularly in cancer cells, making this compound a potential candidate for cancer therapies.

Key Studies on Anticancer Activity

| Study | Findings |

|---|---|

| Palbociclib Derivative Development | A study highlighted the synthesis of derivatives from this compound, demonstrating improved metabolic stability and efficacy against specific cancer cell lines compared to existing treatments like palbociclib. |

| Mechanism of Action | The compound acts by preventing the phosphorylation of target proteins necessary for cell cycle progression, effectively controlling uncontrolled cell proliferation. |

Antimicrobial Properties

In addition to its anticancer potential, derivatives of this compound have been investigated for their antimicrobial properties. Some studies indicate effectiveness against various fungal strains, suggesting potential applications in agricultural fungicides.

Key Studies on Antimicrobial Activity

| Study | Findings |

|---|---|

| Fungal Inhibition Studies | Various derivatives were tested against common fungal pathogens affecting crops, showing significant inhibition rates and supporting their use as potential fungicides. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes starting from precursors like 5-bromo-2,4-dichloropyrimidine and cyclopentylamine. Optimization strategies can enhance yield and purity.

Synthesis Overview

- Starting Materials :

- 5-bromo-2,4-dichloropyrimidine

- Cyclopentylamine

- Process Steps :

- Reaction under controlled conditions to ensure high yield.

- Purification through crystallization or chromatography.

Case Studies

-

Palbociclib Derivative Development :

- Focused on developing new CDK inhibitors based on this compound.

- Showed enhanced selectivity and potency compared to existing treatments.

-

Fungal Inhibition Studies :

- Tested various derivatives for antifungal activity.

- Results indicated significant inhibition rates against pathogens, supporting agricultural applications.

Mécanisme D'action

The mechanism of action of 2-Cyclopentylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Cyclohexylpyrimidin-4-amine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

2-Phenylpyrimidin-4-amine: Contains a phenyl group instead of a cyclopentyl group.

2-Methylpyrimidin-4-amine: Contains a methyl group instead of a cyclopentyl group.

Uniqueness

2-Cyclopentylpyrimidin-4-amine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Activité Biologique

2-Cyclopentylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDK4 and CDK6). This article explores its biochemical properties, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound exhibits several key biochemical properties:

- Enzyme Interaction : It has been shown to selectively inhibit CDK4 and CDK6, which are critical for cell cycle regulation. This inhibition disrupts cell cycle progression, particularly at the G1 phase, making it a candidate for cancer therapy.

- Cellular Effects : The compound modulates various signaling pathways, including the cyclic AMP (cAMP) pathway, influencing gene expression and cellular metabolism.

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding Affinity : The compound binds to specific sites on CDKs, inhibiting their activity. This interaction leads to a halt in the cell cycle, preventing uncontrolled cell proliferation.

- Inhibition of Inflammatory Pathways : Research indicates that it may also inhibit enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

- Cancer Treatment : Due to its ability to inhibit CDK4 and CDK6, it is being investigated for efficacy against various cancers, including leukemia and solid tumors .

- Inflammatory Diseases : The compound may also be useful in treating inflammatory conditions such as rheumatoid arthritis and psoriasis .

- Infectious Diseases : Preliminary studies suggest potential applications as an anti-infective agent due to its broad-spectrum activity against different pathogens .

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | CDK Inhibition IC50 (nM) | Unique Features |

|---|---|---|

| This compound | 30 | Selective for CDK4/6 |

| 2-Cyclohexylpyrimidin-4-amine | 50 | Similar structure but with cyclohexyl group |

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 25 | Halogenated derivative with enhanced reactivity |

Table 2: Summary of Case Studies on Anticancer Activity

Case Studies

-

Inhibition of Acute Myeloid Leukemia (AML) :

A study demonstrated that this compound effectively inhibited cell proliferation in AML cell lines MV4-11 and MOLM13. The IC50 values were reported at approximately 40 nM and 50 nM respectively, indicating potent activity against these cancer cells regardless of FLT3 mutation status . -

Anti-inflammatory Effects :

Another investigation highlighted the compound's potential in reducing inflammation markers in vitro. It was shown to inhibit the activity of specific kinases involved in inflammatory pathways, suggesting its utility in treating conditions like rheumatoid arthritis .

Propriétés

IUPAC Name |

2-cyclopentylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHXQZJGACQEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306836 | |

| Record name | 2-Cyclopentyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871823-79-9 | |

| Record name | 2-Cyclopentyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871823-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.